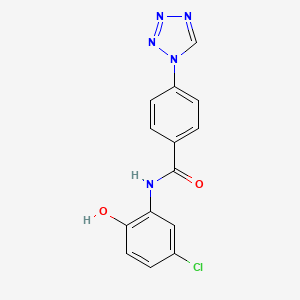

![molecular formula C23H25ClN2O3 B11319694 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319694.png)

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(diethylamino)-2-phenylethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the chromene core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro group: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the diethylamino group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and suitable leaving groups.

Coupling with the carboxamide moiety: The final step involves coupling the intermediate with the carboxamide moiety using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

6-クロロ-N-[2-(ジエチルアミノ)-2-フェニルエチル]-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。

置換: 適切な条件下で、クロロ基を他の求核剤で置換することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: メタノール中のナトリウムメトキシド。

生成される主要な生成物

酸化: 対応するカルボン酸またはケトンの形成。

還元: アルコールまたはアミンの形成。

置換: 置換されたクロメン誘導体の形成。

科学的研究の応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 抗菌性、抗がん性、および抗炎症特性を持つ生物活性化合物としての可能性について調査されています。

医学: さまざまな病気の治療における潜在的な治療用途について検討されています。

産業: 新素材や化学プロセスの開発に利用されています。

作用機序

6-クロロ-N-[2-(ジエチルアミノ)-2-フェニルエチル]-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、次のような効果を発揮する可能性があります。

特定の受容体への結合: さまざまな生物学的プロセスに関与する受容体の活性を調節します。

酵素の阻害: 病気の進行に重要な酵素の活性を阻害します。

細胞経路への干渉: 細胞の増殖と生存に関与する重要なシグナル伝達経路を破壊します。

類似化合物との比較

類似化合物

2-クロロ-N,N-ジエチルエチルアミン: 類似の構造的特徴を持つ関連化合物。

N-(2,6-ジメチルフェニル)クロロアセトアミド: クロロアセトアミド部分を有する別の化合物。

独自性

6-クロロ-N-[2-(ジエチルアミノ)-2-フェニルエチル]-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドは、クロメンコアとジエチルアミノおよびカルボキサミド部分を組み合わせた独特の組み合わせによって際立っており、独特の化学的および生物学的特性を付与しています。

この詳細な記事は、6-クロロ-N-[2-(ジエチルアミノ)-2-フェニルエチル]-7-メチル-4-オキソ-4H-クロメン-2-カルボキサミドの包括的な概要を提供し、その合成、反応、用途、作用機序、および類似化合物との比較を網羅しています。

特性

分子式 |

C23H25ClN2O3 |

|---|---|

分子量 |

412.9 g/mol |

IUPAC名 |

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-7-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C23H25ClN2O3/c1-4-26(5-2)19(16-9-7-6-8-10-16)14-25-23(28)22-13-20(27)17-12-18(24)15(3)11-21(17)29-22/h6-13,19H,4-5,14H2,1-3H3,(H,25,28) |

InChIキー |

STMSUXQPJUYKLE-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)C(CNC(=O)C1=CC(=O)C2=C(O1)C=C(C(=C2)Cl)C)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11319612.png)

![1,3-Benzoxazol-2-YL [(7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide](/img/structure/B11319621.png)

![1-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B11319623.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319628.png)

![N-(3-acetylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319645.png)

![7-bromo-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319662.png)

![4-(benzylsulfanyl)-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319681.png)

![2-(2,6-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319684.png)

![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11319686.png)

![2-Acetyl-4-chlorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319702.png)

![4-(4-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11319706.png)

![5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319709.png)

![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11319710.png)